molecular formula C8H17NO3 B12863286 (S)-tert-Butyl 2-amino-3-methoxypropanoate

(S)-tert-Butyl 2-amino-3-methoxypropanoate

Cat. No.: B12863286
M. Wt: 175.23 g/mol
InChI Key: JJFUNEGRIGWPFT-LURJTMIESA-N
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Description

(S)-tert-Butyl 2-amino-3-methoxypropanoate is a chiral amino acid derivative. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The presence of the tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-amino-3-methoxypropanoate typically involves the esterification of (S)-2-amino-3-methoxypropanoic acid with tert-butyl alcohol. This reaction is often catalyzed by acidic reagents such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-amino-3-methoxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of (S)-tert-Butyl 2-amino-3-oxopropanoate.

    Reduction: Formation of (S)-tert-Butyl 2-amino-3-methoxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 2-amino-3-methoxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active peptides and proteins.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-amino-3-methoxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of the chiral center and the tert-butyl group can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 2-amino-3-hydroxypropanoate
  • (S)-tert-Butyl 2-amino-3-ethoxypropanoate
  • (S)-tert-Butyl 2-amino-3-methylpropanoate

Uniqueness

(S)-tert-Butyl 2-amino-3-methoxypropanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The combination of the chiral center and the tert-butyl group provides distinct steric and electronic properties, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-3-methoxypropanoate

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-7(10)6(9)5-11-4/h6H,5,9H2,1-4H3/t6-/m0/s1

InChI Key

JJFUNEGRIGWPFT-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](COC)N

Canonical SMILES

CC(C)(C)OC(=O)C(COC)N

Origin of Product

United States

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